molecular formula C26H24N4O3S B2371807 5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole CAS No. 876941-31-0

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

Cat. No. B2371807
CAS RN: 876941-31-0
M. Wt: 472.56
InChI Key: WMYLWWBGAFKCCS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the methoxy and methylsulfonyl groups might undergo substitution reactions under certain conditions . The pyrazole ring could also participate in various reactions .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Compounds structurally related to the specified bipyrazole have been explored for their potential medicinal applications. For example, a study by Konno et al. (1990) synthesized 2-substituted 4,5-diphenylthiazoles, structurally similar to bipyrazoles, which were investigated for their inhibitory activity against blood platelet aggregation, indicating potential therapeutic applications in cardiovascular diseases (Konno, Amano, Sagi, & Yamanaka, 1990). Another study focused on the antimicrobial activities of new 1,2,4-triazole derivatives, suggesting the potential for compounds with similar structures to serve as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Corrosion Inhibition

Research by Yadav et al. (2016) on pyranopyrazole derivatives, including structures akin to bipyrazoles, demonstrated significant corrosion inhibition efficiency for mild steel in acidic solutions. This suggests that related bipyrazole compounds could be explored for their corrosion inhibition properties, potentially applicable in materials science and engineering to protect metals from corrosion (Yadav, Gope, Kumari, & Yadav, 2016).

Molecular Docking and Structural Studies

Al-Hourani et al. (2015) conducted docking studies and crystal structure analyses on tetrazole derivatives, which share a common nitrogen-rich heterocyclic motif with bipyrazoles. This research provides insights into the molecular interactions and potential binding affinities of such compounds, which could be relevant for drug design and development (Al-Hourani, El‐Barghouthi, McDonald, Al-Awaida, & Wuest, 2015).

Synthetic Chemistry and Materials Science

The synthesis and study of bipyrazolic compounds also contribute to the field of synthetic chemistry and materials science. For instance, the work by Chetouani et al. (2005) on bipyrazole compounds as corrosion inhibitors for iron in acidic media not only explores their practical applications but also contributes to the understanding of their chemical properties and interaction mechanisms with metal surfaces (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

properties

IUPAC Name

4-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3S/c1-33-22-15-13-19(14-16-22)24-17-25(30(27-24)34(2,31)32)23-18-29(21-11-7-4-8-12-21)28-26(23)20-9-5-3-6-10-20/h3-16,18,25H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYLWWBGAFKCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-methoxyphenyl)-2-(methylsulfonyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole

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